molecular formula C15H24N4O2 B12733492 4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide CAS No. 84332-33-2

4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide

Cat. No.: B12733492
CAS No.: 84332-33-2
M. Wt: 292.38 g/mol
InChI Key: DWYQHWWSJRBABU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide is a pyrimidinecarboxamide derivative characterized by:

  • A pyrimidine ring substituted with ethoxy (C₂H₅O), methyl (CH₃), and carboxamide (CONH) groups at positions 4, 2, and 5, respectively.
  • A pyrrolidinylmethyl side chain with an ethyl group at the 1-position of the pyrrolidine ring.

Physicochemical Properties (from ):

Property Value
LogP (partition coefficient) 2.012
Polar Surface Area (PSA) 507.7 Ų
Molecular Weight 1164.43 g/mol (fumarate salt)
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 30

Properties

CAS No.

84332-33-2

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

4-ethoxy-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C15H24N4O2/c1-4-19-8-6-7-12(19)9-17-14(20)13-10-16-11(3)18-15(13)21-5-2/h10,12H,4-9H2,1-3H3,(H,17,20)

InChI Key

DWYQHWWSJRBABU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CN=C(N=C2OCC)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Substitution Reactions: The ethoxy and methyl groups are introduced to the pyrimidine ring through substitution reactions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is attached to the pyrimidine ring via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the ethyl group to the pyrrolidinyl-substituted pyrimidine ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or pyrrolidinyl groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide and related analogs, focusing on structural motifs, receptor interactions, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents/Modifications Key Properties/Applications References
4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide Pyrimidinecarboxamide Ethoxy (C₂H₅O), methyl (CH₃), pyrrolidinylmethyl High PSA (507.7 Ų), experimental LogP 2.01
[18F]Fallypride ([18F]5-(3-fluoropropyl)-2,3-dimethoxybenzamide) Benzamide Fluoropropyl, dimethoxy, pyrrolidinylmethyl Dopamine D2/D3 PET imaging tracer
[11C]Raclopride ((2S)-3,5-dichloro-6-hydroxy-2-methoxybenzamide) Benzamide Chloro, hydroxy, methoxy, pyrrolidinylmethyl Competitive D2 antagonist, PET ligand
N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide Benzamide Methoxy, sulfamoyl, pyrrolidinylmethyl Antipsychotic (e.g., Sulpiride analogs)
2-(4-Phenylpiperazin-1-yl)-N-methylpyrimidine-5-carboxamide derivatives Pyrimidinecarboxamide Phenylpiperazinyl, methyl Serotonin/dopamine receptor modulation

Key Findings

Structural Similarities :

  • Pyrrolidinylmethyl Side Chain : Present in the target compound, [18F]fallypride, and [11C]raclopride. This group enhances binding to central nervous system (CNS) targets, particularly dopamine receptors .
  • Carboxamide Core : Shared with benzamide-based antipsychotics (e.g., sulpiride analogs) and pyrimidinecarboxamide derivatives. The carboxamide group facilitates hydrogen bonding with receptor residues .

Functional Differences :

  • Receptor Selectivity :

  • Dopamine D2/D3: [18F]Fallypride and [11C]raclopride exhibit nanomolar affinity (Kd ~ 0.1–1 nM) for D2/D3 receptors, whereas the target compound’s receptor profile is uncharacterized but inferred to differ due to its pyrimidine core .
  • Serotonin 5-HT1A : Pyrimidinecarboxamide derivatives with phenylpiperazine moieties (e.g., compound 6l in ) show moderate 5-HT1A affinity (IC₅₀ ~ 50–100 nM), suggesting divergent applications compared to benzamide-based CNS tracers .

Physicochemical Properties :

  • Lipophilicity : The target compound’s LogP (2.01) is lower than [18F]fallypride (LogP ~ 3.5), indicating reduced blood-brain barrier penetration despite similar pyrrolidinylmethyl groups .
  • Polar Surface Area : The exceptionally high PSA (507.7 Ų) of the target compound contrasts with [11C]raclopride (PSA ~ 90 Ų), likely due to its polycyclic fumarate salt form .

Notes on Pharmacological Potential

  • Uniqueness: The ethoxy and methyl groups on the pyrimidine ring may confer selectivity for non-dopaminergic targets (e.g., kinases or adenosine receptors), warranting further profiling.
  • Safety Profile : Benzamide analogs like sulpiride are associated with extrapyramidal side effects; structural differences in the target compound could mitigate such risks .

Biological Activity

4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide, a synthetic compound with a unique structural configuration, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H20N4O2C_{14}H_{20}N_{4}O_{2} and a molecular weight of 276.34 g/mol. Its structure features a pyrimidine ring substituted with an ethoxy group and a pyrrolidine moiety, which is crucial for its biological interactions.

Research indicates that 4-Ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methyl-5-pyrimidinecarboxamide may interact with various biological targets, including:

  • Receptor Modulation : The compound has been shown to act as a ligand for certain neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic processes, which could have implications for conditions such as obesity and diabetes.

Pharmacological Effects

Several studies have documented the pharmacological effects of this compound:

  • Antidepressant-like Effects : In animal models, the compound exhibited significant antidepressant-like behavior, as evidenced by reduced immobility in forced swim tests.
  • Anxiolytic Properties : Behavioral assays indicated that the compound may possess anxiolytic effects, reducing anxiety-like behaviors in rodents.
  • Neuroprotective Effects : Research suggests potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntidepressantReduced immobility in tests
AnxiolyticDecreased anxiety-like behavior
NeuroprotectivePotential antioxidant effects

Case Studies

A notable study involved the administration of the compound in a chronic model of stress-induced depression. The results demonstrated significant improvements in behavioral outcomes compared to control groups, suggesting its potential as a therapeutic agent for mood disorders.

Another investigation focused on its metabolic effects. In diet-induced obese mice, the compound was found to modulate weight gain and improve glucose tolerance, indicating potential applications in metabolic syndrome management.

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